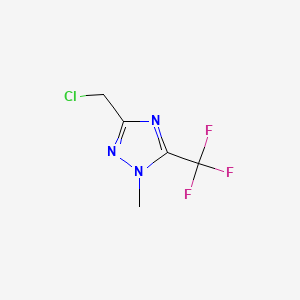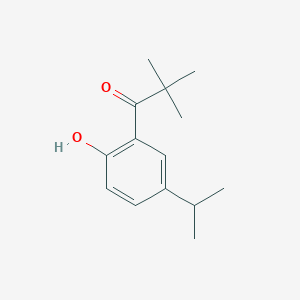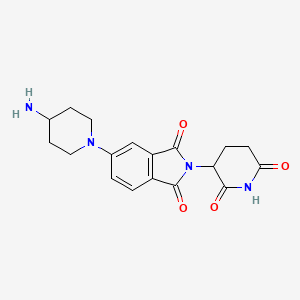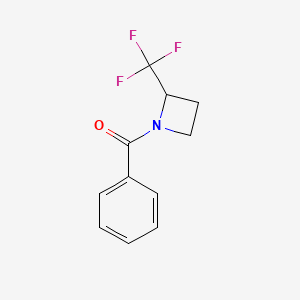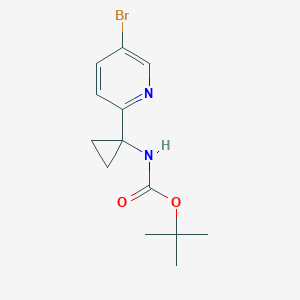![molecular formula C16H12BrFN2O3 B13484012 1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound that features a diazinane ring substituted with bromine and fluorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and fluorophenoxy groups: These substituents are introduced through electrophilic aromatic substitution reactions. The bromine atom can be added using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the fluorophenoxy group can be introduced using a suitable fluorophenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a different position of the fluorine atom.
1-[3-chloro-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with chlorine instead of bromine.
Uniqueness
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H12BrFN2O3 |
|---|---|
Poids moléculaire |
379.18 g/mol |
Nom IUPAC |
1-[3-bromo-4-(3-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H12BrFN2O3/c17-13-9-11(20-7-6-15(21)19-16(20)22)4-5-14(13)23-12-3-1-2-10(18)8-12/h1-5,8-9H,6-7H2,(H,19,21,22) |
Clé InChI |
LTVDPYASMMXOOB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC(=CC=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


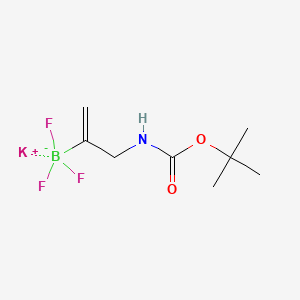

![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
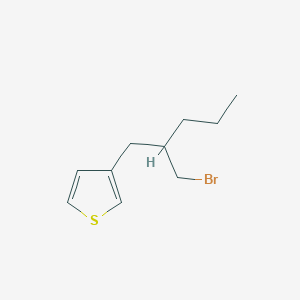
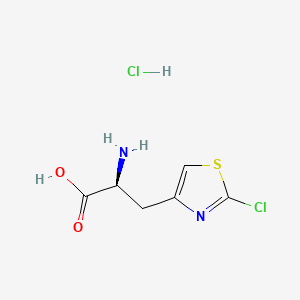
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
